molecular formula C19H18N2O4S B12040535 Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate CAS No. 331454-84-3

Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate

Cat. No.: B12040535
CAS No.: 331454-84-3
M. Wt: 370.4 g/mol
InChI Key: OHGXCKFKGFUMGP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a naphthyloxyacetamido group and an ethyl carboxylate ester. This structure combines aromaticity, hydrogen-bonding capacity, and steric bulk, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent.

Properties

CAS No.

331454-84-3

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18N2O4S/c1-3-24-18(23)17-12(2)26-19(21-17)20-16(22)11-25-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,20,21,22)

InChI Key

OHGXCKFKGFUMGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate to form ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with naphthalen-1-ol in the presence of a suitable base to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives with variations in the heterocyclic core, substituents, or functional groups. Key comparisons are outlined below:

Table 1: Structural Comparison of Thiazole and Related Derivatives
Compound Name Core Structure Key Substituents Biological/Physicochemical Implications
Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate Thiazole Naphthyloxyacetamido, ethyl carboxylate Enhanced aromatic interactions, moderate solubility
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate Thiazole Phenylethylamino Increased lipophilicity, potential CNS activity
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate Oxadiazole Naphthalenecarbothioate, methoxybenzyl Higher metabolic stability, sulfur-mediated reactivity
Ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate Triazole Naphthalenyl, hydroxyacetate Improved hydrogen bonding, photophysical properties
Key Observations:
  • Thiazole vs.
  • Naphthalene vs.
  • Functional Group Variations : The ethyl carboxylate in the target compound offers hydrolytic stability, whereas thioester or hydroxyacetate groups (e.g., ) may confer redox activity or metabolic susceptibility.

Physicochemical and Analytical Data

  • Elemental Analysis : Expected deviations ≤0.03% for C, H, N, S (based on ).
  • HRMS : Precision to four decimal places (e.g., [M+1]+ = 343.0642 ) ensures structural validation.

Biological Activity

Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate (C19H18N2O4S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Structural Information

The compound has a complex structure characterized by a thiazole ring and an acetamido group linked to a naphthalene moiety. The molecular formula is C19H18N2O4S, and its structural representation can be summarized as follows:

  • Molecular Structure :
    • SMILES : CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)C
    • InChI : InChI=1S/C19H18N2O4S/c1-3-24-18(23)17-12(2)26-19(21-17)20-16(22)11-25-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,20,21,22)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor of specific enzymes and its antimicrobial properties.

Enzyme Inhibition

The compound's structure suggests potential interaction with various enzymes. For instance, compounds with similar thiazole structures have been studied for their ability to inhibit sirtuins, a family of NAD+-dependent deacetylases involved in cellular regulation. The inhibition of sirtuins can influence pathways related to aging and various diseases.

Case Studies

Although comprehensive case studies specifically involving this compound are scarce, the following examples illustrate the broader context of thiazole compounds:

  • Thiazole Derivatives in Cancer Research :
    • A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
  • Sirtuin Inhibitors :
    • Research on sirtuin inhibitors has shown that certain thiazole-based compounds can selectively inhibit SIRT2, leading to reduced tumor growth in preclinical models.

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